3-Cyclopropyloxolane-3-carboxylic acid
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Overview
Description
3-Cyclopropyloxolane-3-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to an oxolane ring, which in turn is bonded to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl cyanide with sodium hydroxide, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Cyclopropyloxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Coumarin-3-carboxylic acid: Known for its biological activity and use in organic synthesis.
Ethyl coumarin-3-carboxylate: Utilized in the production of biologically active compounds.
Uniqueness: 3-Cyclopropyloxolane-3-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other carboxylic acids. This uniqueness makes it valuable in specialized applications where specific structural features are required.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-cyclopropyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)8(6-1-2-6)3-4-11-5-8/h6H,1-5H2,(H,9,10) |
InChI Key |
QVYAOHBRWDBGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCOC2)C(=O)O |
Origin of Product |
United States |
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